
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde
Vue d'ensemble
Description
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde and its derivatives have been extensively studied for their synthesis and characterization. For instance, 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole has been synthesized using a catalysis and Debus cycloaddition reaction, achieving a high yield of 92.3% under optimized conditions (Hu, 2009).
Applications in Heterocyclic Chemistry
- Imidazole derivatives, including 5-imidazole-carbaldehydes, are key components in heterocyclic chemistry due to their significance in biologically active molecules. They are utilized as building blocks in medicinal chemistry, particularly for synthesizing various bioactive imidazolium derivatives (Orhan et al., 2019).
Novel Synthetic Approaches
- Innovative methods for synthesizing imidazole derivatives have been developed, such as a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, proving their usefulness as building blocks for synthesizing 2-aminoimidazole alkaloids (Ando & Terashima, 2010).
Photophysical Studies
- Photophysical properties of this compound derivatives have been investigated, with studies revealing variations in extinction coefficients and quantum yields in different solvents (Singh et al., 2013).
Potential in Antitumor Applications
- Some derivatives of this compound have been explored for their antitumor properties. For example, N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have shown efficacy against Ehrlich ascites tumor cells in vivo (Kumar et al., 2007).
Mécanisme D'action
Target of Action
Related compounds such as pyrazoline derivatives, which also contain a 4-bromophenyl group, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AChE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for nerve impulse transmission .
Mode of Action
Related compounds have been shown to inhibit ache activity . This inhibition disrupts the normal transmission of nerve impulses, leading to various physiological effects .
Biochemical Pathways
Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative stress . These compounds can increase ROS and MDA levels, indicating potential antioxidant activity .
Result of Action
Related compounds have been shown to reduce ache activity, leading to behavioral changes and body movement impairment in organisms . Additionally, these compounds can increase ROS and MDA levels, potentially causing oxidative stress .
Analyse Biochimique
Biochemical Properties
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to altered neurotransmission. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to DNA damage, protein modifications, and lipid peroxidation, ultimately affecting cell viability and function. Furthermore, the compound has been observed to alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic pathways, thereby influencing cell fate and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of acetylcholinesterase, inhibiting its catalytic activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, the compound can interact with transcription factors, modulating their activity and influencing the expression of target genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vitro and in vivo studies have demonstrated that the compound can induce long-term changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects when studying its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or receptor modulation . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Studies have identified threshold effects, where the compound’s impact on cellular and physiological processes becomes more pronounced beyond a certain dosage. It is crucial to determine the optimal dosage range to balance the desired biochemical effects with potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s activity, stability, and overall impact on cellular function. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, further modulating cellular processes and responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution across cellular compartments . Once inside the cell, this compound can accumulate in specific organelles or regions, influencing its localization and activity. The compound’s transport and distribution patterns can impact its interactions with biomolecules and its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, studies have shown that this compound can localize to the mitochondria, where it exerts its effects on mitochondrial function and metabolism . The subcellular localization of the compound can influence its interactions with biomolecules and its impact on cellular processes, highlighting the importance of understanding its distribution within the cell.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUWMMSSWZVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



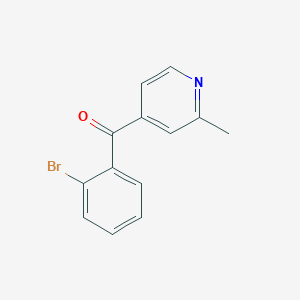
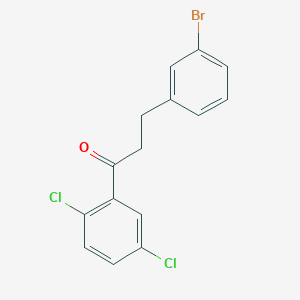
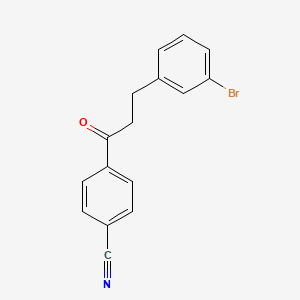
Amine Hydrochloride](/img/structure/B1373714.png)




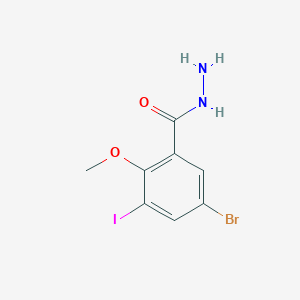


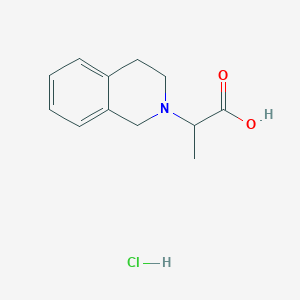
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)
